molecular formula C16H26N2O3S B5783485 4-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide

4-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide

Cat. No. B5783485
M. Wt: 326.5 g/mol
InChI Key: KJBHMFCMXHPKCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-methoxy-N-[3-(4-methyl-1-piperidinyl)propyl]benzenesulfonamide is a synthetic compound that has been studied for its potential use in scientific research. This compound is also known as MS-245 and has been found to have various biochemical and physiological effects.

Mechanism of Action

MS-245 inhibits the activity of PRMTs by binding to the active site of the enzyme. This prevents the transfer of methyl groups from S-adenosylmethionine (SAM) to arginine residues on target proteins. This leads to a decrease in the methylation of target proteins, which can affect their function and activity.
Biochemical and Physiological Effects
MS-245 has been found to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been found to reduce inflammation in animal models of inflammatory diseases. Additionally, MS-245 has been shown to affect the expression of genes involved in various cellular processes, including cell cycle regulation and apoptosis.

Advantages and Limitations for Lab Experiments

One of the advantages of using MS-245 in lab experiments is its selectivity for PRMTs. This allows researchers to study the specific role of these enzymes in various cellular processes. Additionally, MS-245 has been found to have low toxicity in animal studies. However, one limitation of using MS-245 is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy in some experiments.

Future Directions

There are several future directions for the study of MS-245. One direction is the development of more potent and selective PRMT inhibitors based on the structure of MS-245. Another direction is the investigation of the role of PRMTs in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, the use of MS-245 in combination with other drugs or therapies could be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of MS-245 involves the reaction of 4-methoxybenzenesulfonyl chloride with 3-(4-methyl-1-piperidinyl)propylamine. The reaction occurs in the presence of a base, such as sodium hydroxide, in an organic solvent, such as dichloromethane. The resulting product is purified using column chromatography to obtain MS-245 in a pure form.

Scientific Research Applications

MS-245 has been studied for its potential use as a tool compound in scientific research. It has been found to selectively inhibit the activity of protein arginine methyltransferases (PRMTs), which are enzymes that play a role in various cellular processes, including gene expression and signal transduction. MS-245 has been used to study the role of PRMTs in cancer, inflammation, and other diseases.

properties

IUPAC Name

4-methoxy-N-[3-(4-methylpiperidin-1-yl)propyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N2O3S/c1-14-8-12-18(13-9-14)11-3-10-17-22(19,20)16-6-4-15(21-2)5-7-16/h4-7,14,17H,3,8-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJBHMFCMXHPKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)CCCNS(=O)(=O)C2=CC=C(C=C2)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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